

# The Discovery and Synthesis of SHR2415: A Novel ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

SHR2415 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and proliferation of numerous cancers, making ERK1/2 a compelling therapeutic target.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of SHR2415, a novel pyrrole-fused urea scaffold inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

## Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway plays a crucial role in regulating cellular processes such as proliferation, survival, differentiation, and migration.[1] Oncogenic mutations in genes like RAS and RAF lead to constitutive activation of this pathway, promoting malignant transformation and tumor growth.[1] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical efficacy, the development of drug resistance, often through the reactivation of ERK, remains a significant challenge.[1] This has spurred the development of direct ERK1/2 inhibitors as a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. **SHR2415** emerged from a drug discovery program aimed at



identifying novel, potent, and selective ERK1/2 inhibitors with favorable pharmacokinetic profiles.[1]

### **Mechanism of Action**

**SHR2415** is a highly potent inhibitor of both ERK1 and ERK2.[3][4] It exerts its therapeutic effect by binding to these kinases and preventing their activation by MEK1 and MEK2.[1] This, in turn, blocks the downstream signaling cascade that promotes cancer cell proliferation and survival.[1] The inhibitory activity of **SHR2415** has been demonstrated in both biochemical and cellular assays.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **SHR2415**, demonstrating its potency and pharmacokinetic profile.

Table 1: Biochemical and Cellular Activity of SHR2415

| Parameter                          | Value    | Cell Line | Reference |
|------------------------------------|----------|-----------|-----------|
| ERK1 IC50                          | 2.8 nM   | -         | [3][4]    |
| ERK2 IC50                          | 5.9 nM   | -         | [3][4]    |
| Colo205 Cell<br>Proliferation IC50 | 44.6 nM  | Colo205   | [3][4]    |
| pRSK/tRSK IC50                     | 223.6 nM | -         | [1]       |

Table 2: In Vivo Efficacy of **SHR2415** in Colo205 Xenograft Model

| Dose     | Tumor Growth Inhibition (TGI) | Reference |
|----------|-------------------------------|-----------|
| 25 mg/kg | 112%                          | [1]       |
| 50 mg/kg | Efficacy plateau suggested    | [1]       |

Table 3: Pharmacokinetic Profile of SHR2415



| Species | Administration | Dose                                                                | Key Findings                                                        | Reference |
|---------|----------------|---------------------------------------------------------------------|---------------------------------------------------------------------|-----------|
| Mouse   | i.v.           | 1 mg/kg                                                             | Favorable PK<br>profile, low<br>clearance, good<br>in vivo exposure | [3]       |
| p.o.    | 2 mg/kg        | Favorable PK<br>profile, low<br>clearance, good<br>in vivo exposure | [3]                                                                 |           |
| Rat     | i.v.           | 1 mg/kg                                                             | Favorable PK<br>profile, low<br>clearance, good<br>in vivo exposure | [3]       |
| p.o.    | 2 mg/kg        | Favorable PK<br>profile, low<br>clearance, good<br>in vivo exposure | [3]                                                                 |           |
| Dog     | p.o.           | 2 mg/kg                                                             | Favorable PK<br>profile, low<br>clearance, good<br>in vivo exposure | [3]       |

# Experimental Protocols Synthesis of SHR2415

The synthesis of **SHR2415** is a six-step process starting from a commercially available chiral alcohol.[1] The key steps involve the formation of a pyrrole-fused urea scaffold.[1]

### Detailed Methodologies:

• TBS Protection: The commercially available chiral alcohol (24) is protected with a tert-Butyldimethylsilyl (TBS) group.[1]



- Reductive Amination: The protected alcohol undergoes reductive amination with aldehyde 26 to yield compound 27.[1]
- Cyclization: Urea formation is achieved through cyclization under basic conditions to produce compound 28.[1]
- Miyaura Borylation: Compound 28 is subjected to Miyaura borylation to provide the boronic ester (29).[1]
- Suzuki Coupling: The boronic ester (29) is coupled with intermediate 30 to deliver compound 31.[1]
- Deprotection: The final step involves the removal of the TBS protecting group under acidic conditions to yield SHR2415.[1]

## **ERK1/2 Inhibition Assay (Biochemical)**

The biochemical potency of **SHR2415** against ERK1 and ERK2 was determined using a kinase inhibition assay. While the specific protocol for **SHR2415** is not detailed in the provided search results, a general methodology for such an assay would involve:

- Reagents: Recombinant human ERK1 and ERK2 enzymes, a suitable substrate (e.g., myelin basic protein), ATP, and a detection reagent.
- Procedure:
  - **SHR2415** is serially diluted to various concentrations.
  - The inhibitor is pre-incubated with the ERK enzyme.
  - The kinase reaction is initiated by the addition of ATP and the substrate.
  - The reaction is allowed to proceed for a defined period at a specific temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).



 IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

## **Cell Proliferation Assay (Colo205)**

The anti-proliferative activity of **SHR2415** was assessed in the Colo205 human colorectal cancer cell line.[1] A typical protocol for a cell proliferation assay is as follows:

- Cell Culture: Colo205 cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Procedure:
  - Cells are seeded into 96-well plates and allowed to adhere overnight.
  - The cells are then treated with various concentrations of SHR2415.
  - After a specified incubation period (e.g., 72 hours), a reagent to measure cell viability (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.
  - The signal, which is proportional to the number of viable cells, is measured using a plate reader.
  - IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

## In Vivo Efficacy Study (Colo205 Xenograft Model)

The in vivo anti-tumor efficacy of **SHR2415** was evaluated in a mouse xenograft model using the Colo205 cell line.[1]

- Animal Model: Balb/c mice are used for this study.[1]
- Procedure:
  - Colo205 cells are subcutaneously implanted into the mice.
  - Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.



- SHR2415 is administered orally once daily at doses of 25 and 50 mg/kg for a specified duration (e.g., 14 days).[1][3]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, the tumors are excised and weighed.
- Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.

# Visualizations Signaling Pathway





Click to download full resolution via product page



Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of **SHR2415** on ERK1/2.

## **Synthesis Workflow**

Caption: Key steps in the multi-step synthesis of SHR2415.

### **Preclinical Evaluation Workflow**

Caption: The preclinical evaluation workflow for SHR2415.

## Conclusion

**SHR2415** is a novel, potent, and selective ERK1/2 inhibitor with a promising preclinical profile. [1] Its demonstrated activity in both in vitro and in vivo models suggests its potential as a therapeutic agent for cancers driven by the MAPK pathway.[1] The favorable pharmacokinetic properties of **SHR2415** across multiple species further support its development.[1][3] Further preclinical studies, including evaluation in additional cancer cell lines and in combination with other MAPK inhibitors, are warranted to fully elucidate its therapeutic potential.[1] As of the current information, there is no publicly available data on the clinical trial status of **SHR2415**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of SHR2415: A Novel ERK1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12397365#discovery-and-synthesis-of-shr2415]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com